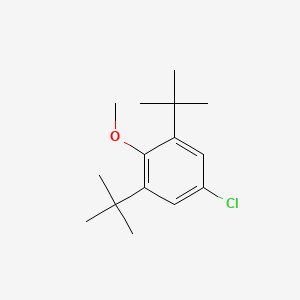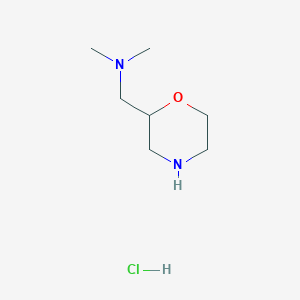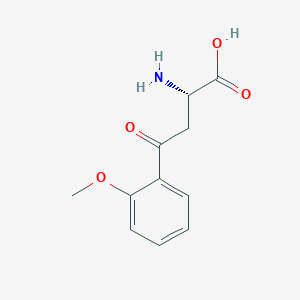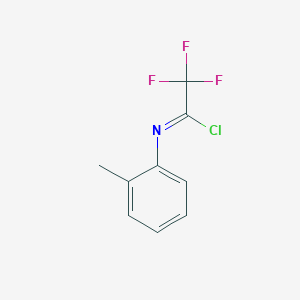
Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is an organic compound belonging to the class of piperidinecarboxylates It features a piperidine ring substituted with an ethyl ester group at the 3-position and a prop-2-yn-1-yl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate typically involves the alkylation of piperidine derivatives. One common method is the N-alkylation of ethyl piperidine-3-carboxylate with propargyl bromide. This reaction is usually carried out in the presence of a base such as sodium hydroxide in a suitable solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or alkyne groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex piperidine derivatives.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of neurotransmitters, potentially influencing neurological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(prop-2-en-1-yl)piperidine-3-carboxylate: This compound is structurally similar but features an allyl group instead of a propargyl group.
®-Ethyl piperidine-3-carboxylate: This compound lacks the prop-2-yn-1-yl group and is used in the synthesis of various pharmaceuticals.
Uniqueness
Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is unique due to the presence of both an ester and an alkyne group, which allows for diverse chemical modifications and applications in synthetic chemistry.
Eigenschaften
Molekularformel |
C11H17NO2 |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
ethyl 1-prop-2-ynylpiperidine-3-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-3-7-12-8-5-6-10(9-12)11(13)14-4-2/h1,10H,4-9H2,2H3 |
InChI-Schlüssel |
NWFAYKMSHHCEML-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCCN(C1)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13649735.png)











